Home > Products > Screening Compounds P105033 > 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine
6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine -

6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine

Catalog Number: EVT-5708861
CAS Number:
Molecular Formula: C21H21FN6O
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent, class I selective histone deacetylase (HDAC) inhibitor. It exhibits significant in vitro inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. This compound effectively induces G1 cell cycle arrest and apoptosis, and demonstrates excellent in vivo antitumor activity in SKM-1 xenograft models.

Relevance: Both (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine belong to the benzamide derivative class and share a common structural motif, a 4-fluorophenyl group. They also both exhibit anti-cancer properties, although through different mechanisms.

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

Compound Description: 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) is a canonical sigma-2 receptor antagonist. It is known to induce cell death in tumor cells and has been implicated in stimulating glycolytic hallmarks, suggesting a dual role in both apoptotic and metabolic pathways.

Relevance: SN79 and 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine share a core structure consisting of a 4-fluorophenylpiperazine moiety. The structural similarities suggest potential interaction with similar biological targets, particularly related to sigma-2 receptors.

3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one (CM572)

Compound Description: 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one (CM572) is a selective, irreversible sigma-2 receptor partial agonist. It exhibits cytotoxicity against several cancer cell lines, including SK-N-SH neuroblastoma, PANC-1 pancreatic, and MCF-7 breast cancer cells. CM572 induces an immediate increase in cytosolic calcium concentration and triggers cell death through activation of the proapoptotic BH3-interacting domain death agonist.

Relevance: CM572 shares the core 4-fluorophenylpiperazine structure with 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine. Both compounds target sigma-2 receptors, although CM572 acts as an irreversible partial agonist while the target compound's activity at this receptor is not specified in the provided papers.

6-Acetyl-3-(4-(4-(2-amino-4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (CM764)

Compound Description: 6-Acetyl-3-(4-(4-(2-amino-4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (CM764) is a ligand for both sigma-1 and sigma-2 receptors, exhibiting higher affinity for the sigma-2 receptor. It stimulates metabolic activity and induces an increase in total NAD+/NADH and ATP levels in human SK-N-SH neuroblastoma cells. CM764 also triggers an immediate increase in cytosolic calcium, reduces basal levels of reactive oxygen species, and increases HIF1α and VEGF levels.

N-(29(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1(3,7))decane-1-carboxamide (WY-50,324)

Compound Description: N-(29(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1(3,7))decane-1-carboxamide (WY-50,324) is a putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist. While it effectively attenuates DOI-induced head twitches in rats, its 5-HT2A antagonist properties in vivo remain unclear. It also exhibits 5-HT1A agonist effects in vivo, inducing elements of the "serotonin syndrome" and drug-lever selection in rats trained to discriminate 8-OH-DPAT from saline.

Relevance: While WY-50,324 does not share direct structural similarities with 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine, both are classified as serotonergic ligands. WY-50,324's mixed 5-HT1A agonist/5-HT2A antagonist activity highlights the potential for compounds targeting multiple serotonin receptor subtypes, suggesting a possible area of investigation for the target compound.

2-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxylic acid hydrochloride (FG5974)

Compound Description: 2-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxylic acid hydrochloride (FG5974) is another putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist. Similar to WY-50,324, it reduces DOI-induced head twitches in rats but does not show clear 5-HT2A antagonist effects in vivo. It also exhibits 5-HT1A agonist properties, causing elements of the "serotonin syndrome" and exhibiting drug-lever selection in rats trained to discriminate 8-OH-DPAT from saline.

Relevance: Although FG5974 differs structurally from 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine, both are categorized as serotonergic ligands. FG5974's dual action as a 5-HT1A agonist and potential 5-HT2A antagonist suggests that the target compound might also possess activity at multiple serotonin receptor subtypes, warranting further investigation.

9,10-didehydro-N-(2-propynyl)-6-methylergoline-8b-carboxamide (LEK-8804)

Compound Description: 9,10-didehydro-N-(2-propynyl)-6-methylergoline-8b-carboxamide (LEK-8804) is yet another putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist. It shows efficacy in reducing DOI-induced head twitches but lacks clear evidence of 5-HT2A antagonist activity in vivo. Like the previous compounds, it also exhibits 5-HT1A agonist effects, causing elements of the "serotonin syndrome" and demonstrating drug-lever selection in rats trained to discriminate 8-OH-DPAT from saline.

Relevance: LEK-8804, though structurally dissimilar to 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine, falls under the same category of serotonergic ligands. Its dual action as a 5-HT1A agonist and potential 5-HT2A antagonist emphasizes the possibility of the target compound exhibiting activity at multiple serotonin receptor subtypes, suggesting further research directions.

trans-1,3,4,a5,10b-hexahydro10-methoxy-4-propyl-2H-(1)benzopyranol[3,4-b]pyridine (CGS 18102A)

Compound Description: trans-1,3,4,a5,10b-hexahydro10-methoxy-4-propyl-2H-(1)benzopyranol[3,4-b]pyridine (CGS 18102A) is a putative mixed 5-HT1A agonist/5-HT(2A,2C) antagonist with significant 5-HT2A antagonist properties in vivo. It effectively blocks the discriminative stimulus effects of DOI in rats trained to discriminate DOI from saline. Unlike the previous mixed compounds, it does not induce elements of the "serotonin syndrome" and does not exhibit drug-lever selection in rats trained to discriminate 8-OH-DPAT from saline, suggesting a lack of 5-HT1A agonist effects.

Relevance: Though structurally distinct from 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine, CGS 18102A shares a classification as a serotonergic ligand. Its potent 5-HT2A antagonist activity, in contrast to the other mixed compounds, highlights the variability in pharmacological profiles within this class and encourages exploration of the target compound's specific interactions with serotonin receptors.

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (1)

Compound Description: 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (1) is a potent inhibitor of bacterial DNA gyrase and also exhibits inhibitory activity against mammalian topoisomerase II (topo II).

Relevance: Although 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine have different core structures, they share a similar pharmacophore featuring a substituted aromatic ring (quinoline vs. pyridazine) linked to a piperazine ring. The presence of fluorine substitutions in both compounds further suggests potential similarities in their physicochemical properties and possible interactions with biological targets.

2-(4-((2S)-4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (1, AMG-3969)

Compound Description: 2-(4-((2S)-4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (1, AMG-3969) is a small molecule that disrupts the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP). This disruption enhances GK translocation and reduces blood glucose levels in diabetic animals.

Relevance: Both AMG-3969 and 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine belong to the piperazine derivative class and share a structural similarity in their piperazinylphenyl core. This common motif suggests potential for similar binding interactions with protein targets, although their specific mechanisms of action and therapeutic applications differ.

Properties

Product Name

6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine

IUPAC Name

2-(4-fluorophenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone

Molecular Formula

C21H21FN6O

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H21FN6O/c22-17-6-4-16(5-7-17)15-21(29)28-13-11-27(12-14-28)20-9-8-19(25-26-20)24-18-3-1-2-10-23-18/h1-10H,11-15H2,(H,23,24,25)

InChI Key

SVFSYNPZIHNYJS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.